Cas no 1251565-83-9 (N-(2,3-dimethoxyphenyl)-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide)

N-(2,3-dimethoxyphenyl)-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide is a synthetic carboxamide derivative featuring a piperidine core functionalized with a propargyloxy methyl group and a 2,3-dimethoxyphenyl substituent. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of CNS-targeting agents due to its structural resemblance to pharmacologically active piperidine derivatives. The presence of the propargyloxy moiety offers versatility for further chemical modifications, such as click chemistry applications. Its well-defined molecular architecture ensures consistent reactivity, making it suitable for exploratory research in drug discovery and biochemical studies. The compound's stability under standard laboratory conditions further enhances its utility in synthetic workflows.
N-(2,3-dimethoxyphenyl)-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide structure
1251565-83-9 structure
Product name:N-(2,3-dimethoxyphenyl)-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide
CAS No:1251565-83-9
MF:C18H24N2O4
Molecular Weight:332.394165039063
CID:6474611
PubChem ID:49677824

N-(2,3-dimethoxyphenyl)-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(2,3-dimethoxyphenyl)-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide
    • N-(2,3-dimethoxyphenyl)-4-[(prop-2-yn-1-yloxy)methyl]piperidine-1-carboxamide
    • SR-01000926303-1
    • SR-01000926303
    • N-(2,3-dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide
    • 1251565-83-9
    • VU0528452-1
    • AKOS024527854
    • F5940-1804
    • N-(2,3-dimethoxyphenyl)-4-(prop-2-ynoxymethyl)piperidine-1-carboxamide
    • インチ: 1S/C18H24N2O4/c1-4-12-24-13-14-8-10-20(11-9-14)18(21)19-15-6-5-7-16(22-2)17(15)23-3/h1,5-7,14H,8-13H2,2-3H3,(H,19,21)
    • InChIKey: XJKLFMRGLQVGIZ-UHFFFAOYSA-N
    • SMILES: O(CC#C)CC1CCN(C(NC2C=CC=C(C=2OC)OC)=O)CC1

計算された属性

  • 精确分子量: 332.17360725g/mol
  • 同位素质量: 332.17360725g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 440
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 60Ų

N-(2,3-dimethoxyphenyl)-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5940-1804-25mg
N-(2,3-dimethoxyphenyl)-4-[(prop-2-yn-1-yloxy)methyl]piperidine-1-carboxamide
1251565-83-9
25mg
$109.0 2023-09-09
Life Chemicals
F5940-1804-1mg
N-(2,3-dimethoxyphenyl)-4-[(prop-2-yn-1-yloxy)methyl]piperidine-1-carboxamide
1251565-83-9
1mg
$54.0 2023-09-09
Life Chemicals
F5940-1804-10μmol
N-(2,3-dimethoxyphenyl)-4-[(prop-2-yn-1-yloxy)methyl]piperidine-1-carboxamide
1251565-83-9
10μmol
$69.0 2023-09-09
Life Chemicals
F5940-1804-3mg
N-(2,3-dimethoxyphenyl)-4-[(prop-2-yn-1-yloxy)methyl]piperidine-1-carboxamide
1251565-83-9
3mg
$63.0 2023-09-09
Life Chemicals
F5940-1804-20μmol
N-(2,3-dimethoxyphenyl)-4-[(prop-2-yn-1-yloxy)methyl]piperidine-1-carboxamide
1251565-83-9
20μmol
$79.0 2023-09-09
Life Chemicals
F5940-1804-4mg
N-(2,3-dimethoxyphenyl)-4-[(prop-2-yn-1-yloxy)methyl]piperidine-1-carboxamide
1251565-83-9
4mg
$66.0 2023-09-09
Life Chemicals
F5940-1804-20mg
N-(2,3-dimethoxyphenyl)-4-[(prop-2-yn-1-yloxy)methyl]piperidine-1-carboxamide
1251565-83-9
20mg
$99.0 2023-09-09
Life Chemicals
F5940-1804-30mg
N-(2,3-dimethoxyphenyl)-4-[(prop-2-yn-1-yloxy)methyl]piperidine-1-carboxamide
1251565-83-9
30mg
$119.0 2023-09-09
Life Chemicals
F5940-1804-2mg
N-(2,3-dimethoxyphenyl)-4-[(prop-2-yn-1-yloxy)methyl]piperidine-1-carboxamide
1251565-83-9
2mg
$59.0 2023-09-09
Life Chemicals
F5940-1804-5μmol
N-(2,3-dimethoxyphenyl)-4-[(prop-2-yn-1-yloxy)methyl]piperidine-1-carboxamide
1251565-83-9
5μmol
$63.0 2023-09-09

N-(2,3-dimethoxyphenyl)-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide 関連文献

N-(2,3-dimethoxyphenyl)-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamideに関する追加情報

Introduction to N-(2,3-dimethoxyphenyl)-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide (CAS No. 1251565-83-9)

N-(2,3-dimethoxyphenyl-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 1251565-83-9, represents a novel molecular entity with a unique structural framework that combines aromatic and alkyne functional groups with a piperidine core. The presence of multiple substituents, including dimethoxyphenyl and prop-2-yn-1-yloxy, suggests potential for diverse biological activities and makes it a subject of interest for researchers exploring new therapeutic avenues.

The chemical structure of N-(2,3-dimethoxyphenyl-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide) features a benzene ring substituted with two methoxy groups at the 2 and 3 positions, enhancing its lipophilicity and potential for interaction with biological targets. The propargyl ether moiety (prop-2-yn-1-yloxy) introduces a reactive alkyne group, which can be further functionalized through various chemical transformations. This structural complexity opens up possibilities for the development of derivatives with tailored pharmacological properties.

In recent years, there has been growing interest in exploring the pharmacological potential of piperidine derivatives due to their favorable pharmacokinetic profiles and ability to modulate various biological pathways. The piperidine ring in N-(2,3-dimethoxyphenyl-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide) serves as a scaffold that can be modified to achieve specific biological effects. For instance, piperidine-based compounds have shown promise in the treatment of neurological disorders, cardiovascular diseases, and cancer.

The dimethoxyphenyl substituent is particularly noteworthy as it is known to enhance binding affinity to certain protein targets. This moiety has been widely used in the development of central nervous system (CNS) drugs, where it contributes to blood-brain barrier penetration and receptor binding. Additionally, the propargyl ether group can serve as a handle for further chemical modifications, allowing researchers to introduce additional functional groups or link the compound to other bioactive molecules.

Recent studies have highlighted the importance of bioisosteric replacements in drug design, where structural elements are replaced with functionally equivalent but chemically different groups to improve drug efficacy or reduce side effects. In the case of N-(2,3-dimethoxyphenyl-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide), the propargyl ether group could be considered as a bioisostere for other ether or thioether linkages, offering flexibility in molecular design.

The synthesis of N-(2,3-dimethoxyphenyl-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the propargyl ether through nucleophilic substitution or metal-catalyzed coupling reactions, followed by functionalization of the piperidine ring. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications of the aromatic ring.

The pharmacological evaluation of N-(2,3-dimethoxyphenyl-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide) has revealed promising activities in preclinical models. Initial studies suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors relevant to neurological disorders. The presence of both lipophilic and hydrophilic moieties in its structure enhances its solubility and bioavailability, making it a candidate for further development into an oral therapeutic agent.

In conclusion, N-(2,3-dimethoxyphenyl-4-(prop-2-yn-1-yloxy)methylpiperidine-1-carboxamide (CAS No. 1251565-83-9) is a structurally complex and versatile compound with significant potential in pharmaceutical research. Its unique combination of functional groups and favorable pharmacokinetic properties make it an attractive candidate for further exploration in drug discovery programs. As our understanding of molecular interactions continues to evolve, compounds like this will play a crucial role in developing novel therapies for various diseases.

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